![molecular formula C13H10Br2OS B14220252 1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene CAS No. 825647-57-2](/img/structure/B14220252.png)
1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene is an organic compound with the molecular formula C13H10Br2OS It is a derivative of benzene, where two bromine atoms and a 4-methoxyphenylsulfanyl group are substituted on the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene can be synthesized through a multi-step process involving the bromination of a suitable precursor followed by the introduction of the 4-methoxyphenylsulfanyl group. One common method involves the bromination of 1,3-dibromobenzene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting dibromobenzene derivative is then reacted with 4-methoxythiophenol under basic conditions to introduce the 4-methoxyphenylsulfanyl group.
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions followed by thiolation. The process is optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide).
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
Substitution: Various substituted benzene derivatives.
Oxidation: Sulfoxides and sulfones.
Coupling: Biaryl compounds.
Aplicaciones Científicas De Investigación
1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of novel materials with specific electronic or optical properties.
Medicinal Chemistry: Investigated for its potential as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: Used in studies to understand the interactions of sulfanyl-containing compounds with biological systems.
Mecanismo De Acción
The mechanism of action of 1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene depends on the specific reaction or application. In substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the sulfanyl group undergoes oxidation to form sulfoxides or sulfones. In coupling reactions, the compound participates in palladium-catalyzed cross-coupling to form new carbon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dibromo-5-fluorobenzene: Similar structure but with a fluorine atom instead of the 4-methoxyphenylsulfanyl group.
1,3-Dibromo-5-[(4-methoxyphenyl)methoxy]benzene: Similar structure but with a methoxy group instead of the sulfanyl group.
Uniqueness
1,3-Dibromo-5-[(4-methoxyphenyl)sulfanyl]benzene is unique due to the presence of the 4-methoxyphenylsulfanyl group, which imparts distinct chemical reactivity and potential applications compared to its analogs. The sulfanyl group can participate in various chemical transformations, making this compound versatile for synthetic and research purposes.
Propiedades
Número CAS |
825647-57-2 |
|---|---|
Fórmula molecular |
C13H10Br2OS |
Peso molecular |
374.09 g/mol |
Nombre IUPAC |
1,3-dibromo-5-(4-methoxyphenyl)sulfanylbenzene |
InChI |
InChI=1S/C13H10Br2OS/c1-16-11-2-4-12(5-3-11)17-13-7-9(14)6-10(15)8-13/h2-8H,1H3 |
Clave InChI |
GPEBIPVKSOQGFO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)SC2=CC(=CC(=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


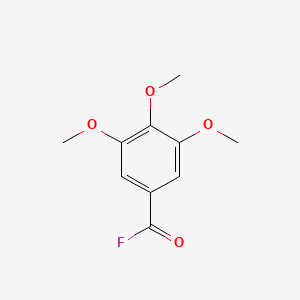
![2-[(Oct-1-en-1-yl)sulfanyl]-1,3-benzoxazole](/img/structure/B14220189.png)
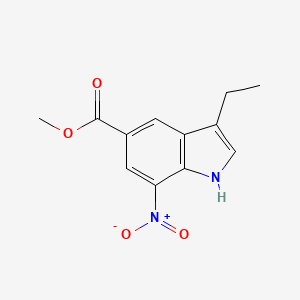
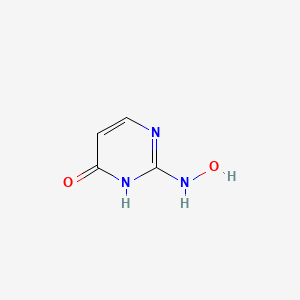
![Benzonitrile, 4-[2-[(1-ethyl-4-piperidinyl)oxy]-5-pyrimidinyl]-](/img/structure/B14220202.png)
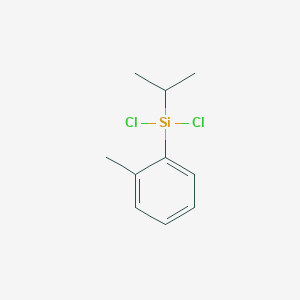

![{4-[(3-Methoxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14220209.png)
![2-({[1,4-Bis(chloromethyl)-1H-1,2,3-triazol-5-yl]methyl}sulfanyl)ethan-1-ol](/img/structure/B14220231.png)

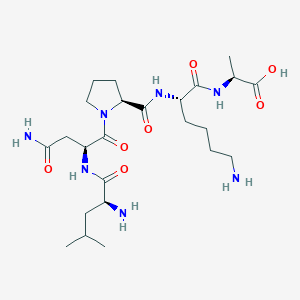

![Phosphine oxide, [(2-methylcyclopentyl)methyl]diphenyl-](/img/structure/B14220266.png)

